8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline
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Description
This compound is a synthetic molecule with the molecular formula C23H17N3O2S . It has an average mass of 399.465 Da and a monoisotopic mass of 399.104156 Da . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-d]pyrimidin-4-yl group attached to a 4-methoxyphenyl group and a 2-methylquinoline group . Further detailed structural analysis would require more specific information or computational modeling.Scientific Research Applications
Biological Activities
Pyrimidine and thienopyrimidine derivatives, including those similar to the specified compound, are noted for their extensive applications as bioactive compounds. They exhibit diverse biological activities, particularly when different groups are merged into the thieno[2,3-d]pyrimidine heterocyclic ring. Specifically, they demonstrate remarkable antibacterial, antifungal, and anti-inflammatory activities. The synthesis of these compounds often leads to bioactive compounds with significant antimicrobial and anti-inflammatory properties (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Inhibition of Biological Molecules
Certain derivatives of the specified compound serve as crucial intermediates in inhibiting biological molecules. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives are known to inhibit tumor necrosis factor alpha and nitric oxide. These molecules hold potential in medical research, particularly concerning inflammatory responses and cancer treatments (Lei, Wang, Xiong, & Lan, 2017).
Insecticidal Applications
Certain pyridine derivatives, which share structural similarity with the mentioned compound, are found to possess significant insecticidal activities. These compounds are synthesized and tested against various pests, showing promising results and potential for agricultural use (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anti-inflammatory and Analgesic Agents
Compounds derived from the mentioned chemical structure have been synthesized and shown to have anti-inflammatory and analgesic properties. These compounds have been tested for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities and displayed significant potential as medical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Bioactive Compounds
The chemical structure mentioned is a base for synthesizing various bioactive compounds. These compounds, when synthesized and structured in certain ways, have shown potential in treating various diseases, including cancer, and in agricultural applications as insecticides (Zadorozhny, Kovtunenko, Turov, & Kucherenko, 2008).
properties
IUPAC Name |
5-(4-methoxyphenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-14-6-7-16-4-3-5-19(21(16)26-14)28-22-20-18(12-29-23(20)25-13-24-22)15-8-10-17(27-2)11-9-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPHXHBUIMYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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